Product packaging for DL-LYSINE:2HCL (EPSILON-15N)(Cat. No.:)

DL-LYSINE:2HCL (EPSILON-15N)

Cat. No.: B1579947
M. Wt: 220.10
Attention: For research use only. Not for human or veterinary use.
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Description

DL-LYSINE:2HCL (EPSILON-15N) is a stable isotope-labeled form of the amino acid lysine, where the nitrogen atom at the epsilon position is enriched with the 15N isotope. With a chemical purity of 98% and an isotopic enrichment of 98 atom % 15N, this compound is an essential tool for precise tracking and quantification in metabolic and biochemical research . The product is supplied as the dihydrochloride salt, has a molecular weight of 220.1, and is manufactured by Cambridge Isotope Laboratories (CIL), a leading global supplier of stable isotopes . The specific labeling at the epsilon nitrogen position is particularly valuable for studies investigating the metabolism and incorporation of lysine, as this site is central to its biochemical function. Researchers utilize this labeled compound as an internal standard in mass spectrometry (MS) for accurate protein quantification and in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics . While the antimicrobial mechanism of action is documented for the polymer epsilon-poly-l-lysine, which acts by disrupting negatively charged microbial membranes , the labeled monomer DL-LYSINE:2HCL (EPSILON-15N) itself is primarily a tracer molecule. It is critical to note that this product is provided "For Research Use Only" and is strictly not intended for diagnostic procedures, therapeutic use, or consumption by humans or animals. Please inquire before ordering, as this may be a controlled substance .

Properties

Molecular Weight

220.10

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Dl Lysine:2hcl Epsilon 15n

Chemical Synthesis Pathways for Epsilon-15N Lysine (B10760008)

The chemical synthesis of ε-¹⁵N-lysine provides a direct and highly specific method for incorporating the isotope. While various synthetic strategies for lysine exist, modifications are necessary to introduce the ¹⁵N label at the desired epsilon position. A common approach involves utilizing a starting material where the epsilon nitrogen can be selectively introduced using a ¹⁵N-labeled reagent.

One potential pathway begins with a suitable precursor, such as α-amino-ε-caprolactam, or through a multi-step synthesis starting from a protected amino acid derivative. The key step involves the introduction of the ε-amino group using a ¹⁵N-labeled source, such as ¹⁵N-ammonia or a derivative thereof. The synthesis must be carefully designed to protect the α-amino group while the ε-amino group is being formed, and then deprotected in subsequent steps. The final product is then converted to the dihydrochloride (B599025) salt (2HCl) for stability and ease of handling. sigmaaldrich.com While effective, chemical synthesis can be complex and may result in a racemic mixture (DL-lysine), which may be suitable for certain applications or require further chiral resolution. nih.gov

Biotechnological and Microbial Fermentation Routes for Isotopic Incorporation

Biotechnological methods, particularly microbial fermentation, offer an alternative and often more cost-effective route for producing isotopically labeled amino acids. evitachem.comnih.gov These methods leverage the natural metabolic pathways of microorganisms to incorporate stable isotopes from the growth medium into the amino acids they produce.

Cultivation Strategies Using ¹⁵N Sources

The core of this strategy involves cultivating a lysine-producing microorganism in a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride ((¹⁵N)H₄Cl) or ¹⁵N-ammonium sulfate (B86663) ((¹⁵N)H₄)₂SO₄. uq.edu.authermofisher.com As the microorganism grows and synthesizes amino acids, it incorporates the ¹⁵N from the medium into all of its nitrogen-containing biomolecules, including lysine.

To achieve specific labeling at the epsilon position, the metabolic pathways of the organism must be considered. In many bacteria, both the alpha and epsilon amino groups of lysine are derived from the same nitrogen pool, which in this case would be the ¹⁵N source. This results in the production of L-Lysine with ¹⁵N at both the α and ε positions. However, for ε-¹⁵N specific labeling through biosynthesis, more complex strategies involving specific ¹⁵N-labeled precursors that are selectively incorporated into the epsilon position would be required, though this is less common than uniform labeling. In vivo labeling experiments have demonstrated that exogenous lysine can serve as a precursor for lysine derivatives, with the ε-amino nitrogen atom being conserved during biosynthesis. nih.gov

Production Organisms and Strain Optimization

Corynebacterium glutamicum is the most extensively used microorganism for the industrial production of L-lysine through fermentation. nih.govnih.govnih.gov Strains of C. glutamicum have been highly optimized through classical mutagenesis and modern genetic engineering techniques to overproduce lysine. nih.govnih.gov Other bacteria such as Brevibacterium flavum, Escherichia coli, and Klebsiella species have also been investigated for lysine production. cabidigitallibrary.orgufu.br

Strain optimization for isotopic labeling focuses on enhancing the uptake of the ¹⁵N source and maximizing the flux through the lysine biosynthetic pathway. Key strategies include:

Metabolic Engineering: Overexpression of key enzymes in the lysine biosynthesis pathway, such as aspartate kinase and dihydrodipicolinate synthase, can significantly increase production yields. nih.gov

Transporter Engineering: Modifying amino acid transporters can enhance the secretion of lysine and reduce the re-uptake of by-products, leading to higher extracellular concentrations of the desired labeled product. nih.gov

Deletion of Competing Pathways: Knocking out genes involved in pathways that compete for precursors or degrade lysine can redirect metabolic flux towards lysine synthesis. nih.gov

OrganismKey Characteristics for Lysine Production
Corynebacterium glutamicumGRAS status (Generally Regarded As Safe), long history of industrial use, well-characterized metabolism, and availability of genetic tools for optimization. nih.gov
Escherichia coliFast growth rate and well-understood genetics, making it a suitable host for metabolic engineering. ufu.br
Klebsiella speciesCapable of producing lysine from various carbon sources. ufu.br
Brevibacterium flavumA bacterium also used in the commercial production of amino acids. cabidigitallibrary.org

Purification and Isolation Techniques for Labeled Lysine

Following synthesis or fermentation, the labeled lysine must be purified from the reaction mixture or fermentation broth. A common and effective method for this is ion-exchange chromatography. cabidigitallibrary.org This technique separates molecules based on their net charge. Since lysine is a basic amino acid with two amino groups, it carries a net positive charge at neutral or acidic pH.

The purification process typically involves:

Loading: The crude solution is passed through a cation-exchange resin column. The positively charged lysine binds to the negatively charged resin.

Washing: The column is washed with a buffer to remove unbound impurities.

Elution: A solution with a high salt concentration or a different pH is used to elute the bound lysine from the resin. cabidigitallibrary.org

Further purification steps, such as crystallization, may be employed to achieve high purity. The final product is often converted to its dihydrochloride salt (DL-Lysine:2HCl) to improve stability and solubility.

Assessment of Isotopic Enrichment and Purity

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is the primary analytical technique used to confirm the incorporation of the ¹⁵N isotope and to quantify the level of enrichment. nih.gov High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can precisely measure the mass-to-charge ratio (m/z) of the labeled lysine. nih.govnist.gov

The incorporation of a ¹⁵N atom at the epsilon position results in a mass shift of approximately 1 Dalton compared to the unlabeled lysine. By comparing the mass spectra of the labeled and an unlabeled standard, the isotopic enrichment can be calculated. The relative intensities of the ion signals corresponding to the labeled and unlabeled forms provide a quantitative measure of the percentage of ¹⁵N incorporation. nist.gov Tandem mass spectrometry (MS/MS) can further confirm the location of the label by fragmenting the lysine molecule and analyzing the masses of the resulting fragments. nih.gov

The following table summarizes the expected mass shifts for different isotopologues of lysine:

Isotopologue Mass Difference (Da) from Unlabeled
Unlabeled Lysine 0
ε-¹⁵N Lysine +1

This table illustrates the principle of mass shift due to isotopic labeling.

Chemical purity is also assessed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, which can separate lysine from any remaining impurities. tandfonline.com The combination of these analytical methods ensures that the final product meets the required specifications for its intended application in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verificationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive analytical technique for verifying the successful and site-specific incorporation of the ¹⁵N isotope into the lysine molecule. The verification relies on the principle that the ¹⁵N nucleus has a distinct magnetic moment, making it NMR-active. Heteronuclear NMR experiments, which correlate the signals of ¹⁵N with other nuclei (typically protons, ¹H), are particularly useful.

The most common experiment for this purpose is the two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This technique generates a spectrum with peaks corresponding to each nitrogen atom that is directly bonded to a proton. Since the α-amino group and the ε-amino group of lysine are in different chemical environments, their nitrogen atoms resonate at different frequencies, or chemical shifts.

To confirm that the labeling is specific to the epsilon position, one would look for a signal in the ¹H-¹⁵N HSQC spectrum at the characteristic chemical shift for the lysine ε-amino group (Nζ or Nε) while confirming the absence of a signal at the chemical shift corresponding to the α-amino group. Research studies have established the typical chemical shift ranges for these groups in proteins. For instance, the specific assignment of lysine Nζ signals in the protein calbindin D9k showed them to be well-dispersated in the range of 31 to 34 parts per million (ppm). nih.gov

Detailed research findings from NMR studies on ¹⁵N-labeled lysine in various protein environments provide reference data for this verification.

Lysine Residue EnvironmentObserved ¹⁵Nζ / ¹⁵Nε Chemical Shift (ppm)Reference
Calbindin D9k P43G31 - 34 ppm nih.gov
Engineered Staphylococcal Nuclease (SNase) Variant~25.7 ppm copernicus.org
Rhodopsin (Schiff base linkage)155.9 ppm nih.gov

The observation of a crosspeak in the 2D NMR spectrum within the expected range for the ε-amino group provides direct and unambiguous evidence of the site-specific isotopic enrichment of DL-Lysine at the epsilon position.

Advanced Analytical Techniques for Characterization and Quantification of Epsilon 15n Lysine and Its Derivatives

Mass Spectrometry (MS) Platforms and Applications

Mass spectrometry (MS) stands as a cornerstone in the analysis of isotopically labeled compounds, providing unparalleled sensitivity and specificity for the characterization and quantification of molecules like DL-LYSINE:2HCL (EPSILON-15N). This section details the application of various MS platforms in metabolomics and proteomics research involving this labeled amino acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, chemical derivatization is an essential prerequisite for GC-MS analysis. nih.govnih.gov This process converts polar, non-volatile amino acids into thermally stable derivatives that can be readily analyzed by GC-MS. researchgate.net

A common approach for the analysis of amino acids, including lysine (B10760008), involves a two-step derivatization procedure. researchgate.netmdpi.com The first step is an esterification of the carboxylic acid group, often achieved by heating with an alcohol in the presence of an acid catalyst. researchgate.netmdpi.com This is followed by acylation of the amino groups. mdpi.com For instance, amino acids can be converted to their methyl esters and then derivatized with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net The use of stable-isotope labeled internal standards, such as deuterated analogs, is crucial for accurate quantification in GC-MS analyses. researchgate.net

When profiling metabolites of epsilon-15N-lysine, GC-MS can be employed to separate and identify various downstream products of lysine metabolism. The incorporation of the 15N label allows for tracing the metabolic fate of the epsilon-nitrogen of lysine. The derivatization process must be carefully optimized as the formation and stability of derivatives can differ significantly among various metabolites. nih.gov Challenges in GC-MS analysis can arise from the decomposition of certain lysine metabolites during derivatization. For example, the analysis of Nε-(1-carboxyethyl)-l-lysine (NεCEK) by GC-MS has been shown to lead to its decomposition, forming derivatives of l-lysine. nih.gov

Table 1: GC-MS Derivatization Agents for Amino Acid Analysis

Derivatization AgentTarget Functional GroupReference
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amino, Carboxyl, Hydroxyl nih.gov
Pentafluoropropionic anhydride (PFPA)Amino, Hydroxyl researchgate.net
2M HCl in Methanol (CH3OH)Carboxyl (Esterification) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Proteomics and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly versatile and widely used technique for the analysis of a broad range of molecules, including peptides and metabolites, in complex biological samples. nih.govnih.gov Unlike GC-MS, LC-MS does not typically require derivatization for polar compounds, making it well-suited for the direct analysis of amino acids and their metabolites. nih.gov In proteomics, "bottom-up" strategies are common, where proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.gov

The use of epsilon-15N-lysine in LC-MS/MS-based proteomics allows for the tracking of this amino acid into newly synthesized proteins. In metabolomics studies, LC-MS/MS can be used to develop methods for the simultaneous detection and quantification of lysine and its degradation products. nih.govnih.gov For example, a single LC-MS/MS method has been developed to monitor key metabolites in the saccharopine and pipecolate pathways of lysine degradation without the need for derivatization. nih.gov This approach enables the tracking of the metabolic fate of lysine by observing the time-dependent changes in the levels of its metabolites after administration of labeled lysine. nih.gov

In a study monitoring lysine degradation in mice, the principal metabolite detected in plasma after L-lysine injection was α-aminoadipic acid (AAA), which showed a 24-fold increase compared to its basal levels. nih.gov This demonstrates the utility of LC-MS/MS in quantifying dynamic changes in metabolic pathways. nih.gov

Table 2: Fold Increase of Lysine Metabolites in Mouse Plasma after L-Lysine Injection as Measured by LC-MS/MS

MetaboliteFold IncreaseTime to Peak ConcentrationReference
α-Aminoadipic acid (AAA)24-fold1 hour nih.gov
Saccharopine3-fold2 hours nih.gov
Pipecolic acid3.4-fold2 hours nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurement

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. pnnl.gov This technique is capable of determining even minute variations in the isotopic composition of elements like nitrogen, which is crucial for tracer studies using 15N-labeled compounds. pnnl.gov When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it allows for the compound-specific isotope analysis of individual amino acids in complex mixtures. ucdavis.edunih.gov

In a typical GC-C-IRMS setup for 15N analysis, amino acids are first derivatized to make them volatile. ucdavis.edu The derivatized amino acids are then separated by the gas chromatograph and subsequently combusted into simple gases, such as N2. ucdavis.edu The resulting gas is then introduced into the IRMS, where the different isotopes of nitrogen (14N and 15N) are separated by a magnetic field and detected by Faraday cups, allowing for the precise determination of the 15N/14N ratio. pnnl.gov

The precision of IRMS measurements is typically very high, often reported in delta (δ) notation in parts per thousand (‰). nih.gov For GC-C-IRMS analysis of amino acids, a precision of less than ±0.5‰ can be achieved with proper methodology, which is significantly better than what is typically achieved with conventional GC-MS. nih.govresearchgate.net This high precision is essential for studies that aim to detect small changes in isotopic enrichment, for example, in metabolic flux analysis or in tracing the fate of 15N-labeled lysine in biological systems. researchgate.net A methodology for high-precision position-specific isotopic analysis of 15N in polynitrogenous amino acids, including lysine, has been reported with an average precision for replicate injections of SD(δ15N) = 0.3‰. researchgate.net

Table 3: Achievable Precision for δ15N Analysis in Amino Acids using GC-C-IRMS

ParameterValueReference
Reproducible Precision< ±0.5‰ nih.gov
Average Sample Precision (n=3)±0.27‰ nih.gov
Average Precision for Replicate Injections0.3‰ researchgate.net
Intra-assay Precision at Natural Abundance0.5‰ (0.0002 APE) researchgate.net

Quantitative Proteomics via Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. nih.govgbiosciences.comsigmaaldrich.com The method relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins during cell growth and protein synthesis. nih.govgbiosciences.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of one or more essential amino acids. gbiosciences.comsigmaaldrich.com One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of that amino acid, such as 15N-labeled lysine. gbiosciences.com

After a sufficient number of cell divisions to ensure near-complete labeling of the proteome, the cell populations can be subjected to different experimental conditions. nih.gov The cells are then harvested, mixed, and the proteins are extracted and digested, typically with trypsin. nih.gov The resulting peptide mixtures are analyzed by mass spectrometry. Since peptides from the "heavy" labeled cells will have a higher mass than their "light" counterparts, they appear as doublets in the mass spectrum. nih.gov The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of the corresponding protein in the two cell populations. nih.gov The use of labeled lysine and arginine is common because trypsin, the most frequently used protease in proteomics, cleaves at the C-terminus of these residues, ensuring that most tryptic peptides will be labeled. nih.gov

The application of SILAC requires careful consideration of the specific model system being used.

Mammalian Cells: In most mammalian cell lines, SILAC is straightforward as long as the chosen amino acids are essential and the cells are cultured for a sufficient number of doublings (typically at least five) to achieve complete labeling. nih.gov A potential issue is the metabolic conversion of labeled amino acids into other amino acids. For example, arginine can be converted to proline, which can complicate quantification. nih.gov This can often be mitigated by supplementing the medium with an excess of the downstream amino acid. nih.gov

Yeast and Bacteria: For microorganisms that can synthesize their own amino acids (prototrophs), conventional SILAC is not directly applicable. nih.govnih.gov However, a strategy called "native SILAC" (nSILAC) has been developed for prototrophic yeast and bacteria. nih.govnih.gov This method takes advantage of the natural downregulation of amino acid biosynthesis pathways when the amino acid is supplied exogenously. nih.govnih.gov By growing the microorganisms in a medium containing heavy lysine, their proteomes can be effectively labeled for quantitative analysis. nih.govnih.gov For lysine auxotrophic yeast strains, SILAC labeling with 13C and 15N substituted lysine has been successfully used. researchgate.net

Non-dividing Cells: Conventional SILAC is challenging to apply to non-dividing cells, such as primary neurons, because complete labeling through cell division is not possible. nih.govnih.gov To overcome this, a multiplex SILAC strategy can be employed where two different sets of heavy amino acids are used to label the cells under different experimental conditions. nih.gov For example, one condition could use D4-lysine and the other 13C6,15N2-lysine. nih.gov Since both cell populations incorporate the heavy amino acids at the same rate, they are always equally labeled, and the unlabeled peptides can be ignored during quantification. nih.gov

Table 4: SILAC Labeling Strategies for Different Model Systems

Model SystemChallengeMethodological SolutionReference
Mammalian CellsMetabolic conversion of arginine to prolineSupplementation of media with proline nih.gov
Prototrophic Yeast/BacteriaEndogenous amino acid synthesisNative SILAC (nSILAC) nih.govnih.gov
Non-dividing Cells (e.g., primary neurons)Incomplete labelingMultiplex SILAC with two different heavy labels nih.gov

While traditional SILAC quantification is based on the precursor ion signals in MS1 scans, more advanced strategies have been developed. It is important to note that reporter ion-based quantification, commonly associated with isobaric tagging reagents like iTRAQ and TMT, is generally not compatible with data-independent acquisition (DIA) modes that can be used with SILAC. biorxiv.org

A more relevant advanced quantification strategy for SILAC is mass defect-based quantification, exemplified by the Neutron Encoding (NeuCode) SILAC technique. nih.govnih.gov This approach utilizes pairs of amino acid isotopologues that have the same nominal mass but slightly different exact masses due to the mass defect of their constituent isotopes. nih.gov For example, 13C6,15N2-lysine (+8.0142 Da) and 2H8-lysine (+8.0502 Da) are two isotopologues of lysine that are both nominally 8 Da heavier than unlabeled lysine but differ in mass by only 36 mDa. nih.govnih.gov

These small mass differences cannot be resolved by standard mass spectrometers, so the peptide pairs appear as a single peak at lower resolutions, which does not increase sample complexity. thermofisher.cn However, using high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, the different isotopologues can be resolved, revealing the quantitative information. nih.govnih.govnih.gov This allows for higher levels of multiplexing compared to traditional SILAC. nih.govnih.gov For instance, by using different combinations of 2H, 13C, and 15N stable isotopes in lysine, it is possible to create multiple near-isobaric labels that can be distinguished at high resolution, enabling the simultaneous comparison of several experimental conditions. thermofisher.cn An additional benefit of NeuCode SILAC in top-down proteomics is that the spacing of the isotope peaks can indicate the number of lysines in a protein, aiding in its identification. nih.gov

Table 5: Comparison of Traditional SILAC and NeuCode SILAC

FeatureTraditional SILACNeuCode SILACReference
Quantification BasisIntensity ratio of light and heavy precursor ionsIntensity ratio of near-isobaric heavy isotopologues nih.govnih.gov
Mass Spectrometry RequirementStandard resolution sufficientHigh resolution (e.g., >200,000) required nih.govnih.gov
Multiplexing CapacityTypically 2-3 plexHigher multiplexing possible (e.g., up to 9-plex) sigmaaldrich.comnih.gov
Sample ComplexityIncreases with each labelDoes not increase at low resolution sigmaaldrich.comthermofisher.cn

Lysine Reactivity Profiling using MS-based Isotope Labeling

Lysine reactivity profiling (LRP) is a structural mass spectrometry (MS) strategy that provides insights into the interfacial interactions of proteins. dicp.ac.cnresearchgate.net This method utilizes lysine residues as intrinsic probes to map interaction interfaces and detect conformational changes in proteins when they bind to other molecules or materials. dicp.ac.cn The reactivity of the epsilon-amino group of lysine is sensitive to its local microenvironment; its accessibility is reduced when it is involved in interactions, such as binding to another protein or a material surface. researchgate.net

The core of LRP-MS involves differential isotope labeling. In a typical workflow, the protein of interest is subjected to a two-step isotope labeling process. dicp.ac.cnresearchgate.net Initially, the native protein is pulse-labeled with a light isotopic reagent, such as formaldehyde (B43269) (CH₂O) and sodium cyanoborohydride (NaBH₃CN). researchgate.net Lysine residues with accessible amine groups will be dimethylated. Subsequently, the protein is denatured, and all remaining unlabeled lysine residues are labeled with a heavy isotopic version of the reagent (e.g., ¹³CD₂O and NaBD₃CN). researchgate.netresearchgate.net

The samples are then digested, typically with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). dicp.ac.cn By comparing the ratio of light-to-heavy isotope-labeled peptides between a control state and an experimental state (e.g., before and after binding to a nanomaterial), researchers can quantify changes in the reactivity of each lysine residue. dicp.ac.cn A decrease in labeling efficiency for specific lysines suggests their involvement in the interaction interface or a conformational change that buries the residue. researchgate.net This technique has been successfully applied to elucidate the molecular details of protein-protein, protein-ligand, and protein-material interactions. dicp.ac.cnresearchgate.net

Table 1: General Workflow for Lysine Reactivity Profiling-Mass Spectrometry (LRP-MS)

StepDescriptionPurpose
1. Sample Preparation A protein sample is prepared in its native state (Control) and in the state to be studied (Experimental, e.g., bound to a ligand).To compare lysine accessibility in different functional states.
2. Pulse Labeling (Light Isotope) Both samples are briefly treated with a low concentration of a light isotopic labeling reagent (e.g., CH₂O/NaBH₃CN).To label the most accessible lysine ε-amino groups in the native conformation.
3. Denaturation & Heavy Labeling The proteins are denatured, and all remaining accessible (previously unreacted) lysine residues are labeled with a heavy isotopic reagent (e.g., ¹³CD₂O/NaBD₃CN).To ensure all lysine residues are labeled, allowing for ratiometric quantification.
4. Protein Digestion The labeled proteins are digested into smaller peptides using a protease like trypsin.To prepare the sample for mass spectrometry analysis.
5. LC-MS/MS Analysis The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.To identify and quantify the light- and heavy-labeled peptides.
6. Data Analysis The relative abundance of light vs. heavy labeled peptides is calculated for each lysine site.To determine the reactivity of each lysine residue and identify significant changes between the control and experimental samples, thereby mapping interaction surfaces and conformational changes.

Chromatographic Separation Techniques (e.g., UPLC) for Pre-Analytical Sample Preparation

Accurate quantification of lysine in biological samples using advanced analytical techniques requires meticulous pre-analytical sample preparation to remove interfering substances. creative-proteomics.com Ultra-Performance Liquid Chromatography (UPLC) is a widely used high-resolution separation technique for this purpose. The foundational step in the workflow is the effective separation of lysine from the complex sample matrix, which can include proteins, peptides, and other small molecules. creative-proteomics.com

A critical step in sample preparation is the removal of proteins, which can sequester lysine and interfere with analysis. creative-proteomics.com This is commonly achieved through protein precipitation. Various methods are employed, including the addition of ice-cold organic solvents like acetonitrile, methanol, or isopropanol (B130326), followed by centrifugation to pellet the precipitated proteins. creative-proteomics.comnih.govacs.org Alternatively, acids such as sulfosalicylic acid (SSA) can be used for deproteinization. researchgate.net Following protein removal, the supernatant containing free lysine is collected for analysis. nih.govacs.org In some protocols, a derivatization step using reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is performed to enhance the chromatographic properties and detection of lysine. researchgate.net

The prepared sample is then injected into a UPLC system for separation. The choice of mobile phases and chromatographic gradient is crucial for achieving resolution between lysine and other amino acids. waters.com For example, one UPLC-MS/MS method uses a gradient of 10 mM perfluoroheptanoic acid (PFHA) in water (Mobile Phase A) and 10 mM ammonium (B1175870) formate (B1220265) in a solution of acetonitrile, methanol, and water (Mobile Phase B) to quantify lysine. nih.gov The separated analyte can then be detected by various means, most commonly by mass spectrometry (MS) or UV detectors. nih.govresearchgate.net

Table 1: Examples of UPLC Methods for Pre-Analytical Preparation of Lysine

Sample TypePre-treatment StepMobile Phase AMobile Phase BReference
Red Blood CellsProtein precipitation with acetonitrile; reconstitution in 10 mM perfluoroheptanoic acid (PFHA).10 mM PFHA in water10 mM ammonium formate in 45% acetonitrile, 45% methanol, 10% water nih.gov
Human Plasma/SerumProtein precipitation with cold isopropanol containing 1% formic acid.Not specified in detail.Not specified in detail. acs.org
Biological Fluids (e.g., plasma, urine)Deproteinization with sulfosalicylic acid (SSA); derivatization with FMOC-Cl.50 mmol/L sodium acetate (B1210297) buffer (pH 4.20)Acetonitrile researchgate.net

Table of Compounds

Compound Name
DL-LYSINE:2HCL (EPSILON-15N)
Arginine
Glutamate (B1630785)
¹⁵NH₄Cl (Ammonium Chloride)
Acetonitrile
Methanol
Perfluoroheptanoic acid (PFHA)
Ammonium formate
Isopropanol
Formic acid
Sulfosalicylic acid (SSA)
9-fluorenylmethyl chloroformate (FMOC-Cl)

Applications of Dl Lysine:2hcl Epsilon 15n in Mechanistic Biochemical and Physiological Research Non Human Models

Protein Turnover and Synthesis Rate Determination

The balance between protein synthesis and degradation, collectively known as protein turnover, is a fundamental process that maintains cellular homeostasis. DL-LYSINE:2HCL (EPSILON-15N) is instrumental in quantifying the rates of these processes in various experimental systems, from single cells to whole organisms.

In Vitro Cellular Models (e.g., cell cultures, yeast)

In vitro models, such as cell cultures and yeast, offer controlled environments to study protein dynamics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids like ¹⁵N-labeled lysine (B10760008). creative-biolabs.combiorxiv.org

In this approach, one population of cells is grown in a medium containing the standard "light" lysine, while another is grown in a medium with "heavy" DL-LYSINE:2HCL (EPSILON-15N). creative-biolabs.com As cells synthesize new proteins, they incorporate the respective lysine isotope. By mixing the protein populations and analyzing them with mass spectrometry, the relative abundance of newly synthesized proteins can be accurately quantified based on the mass shift imparted by the ¹⁵N isotope. creative-biolabs.com

Dynamic SILAC, a variation of this method, involves switching cells from a "light" to a "heavy" medium (or vice versa) and collecting samples at various time points. This allows for the determination of protein half-lives, providing a measure of their stability. nih.gov Studies in yeast (Saccharomyces cerevisiae) have successfully used heavy lysine to determine the half-lives of over 1,700 proteins, revealing a median half-life of approximately 2 hours during the exponential growth phase. nih.govacs.org These studies have shown that different classes of proteins exhibit distinct turnover rates; for instance, nucleolar and ribosomal proteins tend to have shorter half-lives, while mitochondrial proteins and enzymes involved in energy production are generally more stable. nih.gov

Research in pancreatic cancer cells using a ¹⁵N amino acid mixture demonstrated that the fractional synthesis rates (FSR) of six different proteins ranged from 44% to 76% over a 72-hour period. nih.gov This highlights the utility of ¹⁵N-labeled amino acids in determining protein synthesis dynamics in specific cell types and disease models.

Model SystemMethodologyKey FindingReference
Yeast (S. cerevisiae)Dynamic SILAC with heavy lysineMedian protein half-life of ~2 hours during exponential growth. Ribosomal proteins showed shorter half-lives than mitochondrial proteins. nih.gov
Human Adenocarcinoma Cells (A549)Dynamic SILACSuccessfully profiled the intracellular stability of nearly 600 proteins. researchgate.net
Pancreatic Cancer Cells (MIA PaCa)¹⁵N Amino Acid LabelingFractional synthesis rates of identified proteins ranged from 44% to 76% over 72 hours. nih.gov

In Vivo Animal Models (e.g., mice, rats, pigs, cats, mink, C. elegans, Drosophila, Zebrafish)

Extending these studies to whole animal models provides a more systemic understanding of protein turnover. In these complex systems, the administration of DL-LYSINE:2HCL (EPSILON-15N) allows for the investigation of protein dynamics in different tissues and organs under various physiological conditions.

In mice, the use of isotopically labeled lysine, including L-[α-¹⁵N] and L-[ε-¹⁵N]lysine, has been crucial for tracing metabolic pathways. nih.govresearchgate.net Studies comparing different labeling strategies in mice have underscored the importance of carefully considering the equilibration of the labeled amino acid in precursor pools for accurate turnover rate determination. nih.gov An extensive study in mice measured protein half-lives for over 3,000 unique proteins across various tissues, providing a comprehensive atlas of in vivo protein turnover rates. nih.gov

In growing pigs, the use of [¹⁵N]glycine, another stable isotope-labeled amino acid, demonstrated that adequate dietary lysine supplementation significantly increases whole-body protein synthesis and degradation. This research concluded that the increase in protein accretion was due to a greater stimulation of synthesis relative to degradation. nih.gov Similarly, a study in dogs using L-[alpha-¹⁵N]lysine developed a model to simultaneously measure protein synthesis and degradation in skin and muscle. nih.gov The results showed that in the postabsorptive state, muscle protein degradation was greater than synthesis, leading to a net release of amino acids. nih.gov

The nematode Caenorhabditis elegans is another valuable model for studying protein turnover, particularly in the context of aging. Using a multiple-pulse ¹⁵N-labeling approach, researchers found that the turnover rates of 40% of the proteome gradually slowed down with age. researchgate.net This age-dependent decline was not uniform across all protein functional groups, suggesting that the maintenance of quality control mechanisms for certain protein systems is a protective strategy during aging. researchgate.net

Animal ModelIsotope UsedKey Research FocusKey FindingReference
MouseL-[ε-¹⁵N]lysineLysine CatabolismConfirmed the saccharopine pathway as the primary route for lysine degradation in the liver, kidney, and brain. nih.gov
Growing Pig[¹⁵N]glycineWhole-Body Protein TurnoverAdequate lysine in the diet increased protein accretion by stimulating synthesis more than degradation. nih.gov
DogL-[alpha-¹⁵N]lysineTissue-Specific Protein KineticsIn muscle, the rate of protein degradation was higher than synthesis in the postabsorptive state. nih.gov
C. elegans¹⁵N-labelingProtein Turnover and AgingProtein turnover rates for a significant portion of the proteome decline with age. researchgate.net

Methodologies for Isotope Administration (e.g., pulse-chase, continuous infusion, dietary incorporation)

The method of administering DL-LYSINE:2HCL (EPSILON-15N) is critical for the design and interpretation of protein turnover studies.

Pulse-Chase: This technique involves introducing a "pulse" of the labeled amino acid for a short period, followed by a "chase" with an excess of the unlabeled form. nih.gov This allows researchers to track the fate of a cohort of proteins synthesized during the pulse period. A novel pulse-chase SILAC (pcSILAC) strategy has been developed for cell cultures, enabling the simultaneous measurement of changes in both protein synthesis and decay rates. nih.gov

Continuous Infusion: In this method, the labeled amino acid is infused intravenously at a constant rate to achieve a steady-state enrichment in the precursor pool (the free amino acids used for protein synthesis). This approach is commonly used in larger animal models and has been employed to measure muscle protein synthesis rates. mattioli1885journals.com A study in dairy cows utilized continuous abomasal infusion of ¹⁵N-Lysine to investigate its metabolism and utilization for milk protein synthesis. The results showed that about 33.2% of the absorbed ¹⁵N was secreted in milk, with the majority incorporated into milk protein lysine. engormix.com

Dietary Incorporation: For longer-term studies, especially in animal models, incorporating the labeled lysine into the diet is a practical approach. This method allows for the labeling of proteins over extended periods, making it suitable for studying the turnover of long-lived proteins. In a comprehensive study of protein turnover in mice, animals were fed a diet containing ~99% isotopically labeled lysine before being switched to an unlabeled diet to track the decay of labeled proteins over 60 days. nih.gov

The choice of administration method depends on the specific research question, the model organism, and the turnover rates of the proteins of interest.

Compartment Modeling for Kinetic Analysis of Protein Pools

To accurately calculate protein turnover rates from isotope tracing data, especially in complex in vivo systems, researchers often employ compartment modeling. These mathematical models describe the movement of the tracer between different metabolic pools (compartments), such as the free amino acid pool in the blood, the intracellular free amino acid pool, and the protein-bound amino acid pool.

A simple one-compartment model might assume a single, rapidly equilibrating precursor pool for protein synthesis. However, in intact animals, the equilibration of labeled amino acids from the diet or infusion into the actual precursor pool for protein synthesis (aminoacyl-tRNAs) can be delayed. nih.gov This is particularly important for short-lived proteins, which may be synthesized during this equilibration phase. nih.gov

Two-compartment models can provide a more accurate representation by separating the plasma or extracellular amino acid pool from the intracellular precursor pool. biorxiv.org By fitting the experimental data of isotope enrichment over time to these models, kinetic parameters such as the rate constants for protein synthesis and degradation can be estimated. One study on whole-body glycine (B1666218) kinetics used compartmental analysis of plasma [¹⁵N]glycine decay curves to determine that protein synthesis accounted for 45% to 61% of the glycine nitrogen loss from the metabolic pool. nih.gov These models are essential for translating raw isotopic data into meaningful physiological rates.

Investigation of Lysine Metabolic Pathways and Fluxes

Beyond its role as a building block for proteins, lysine is also subject to catabolism. DL-LYSINE:2HCL (EPSILON-15N) is an invaluable tool for tracing the pathways of lysine degradation and quantifying the metabolic flux through these routes.

Catabolic Pathways (e.g., Saccharopine Pathway) in Microorganisms, Plants, and Animal Models

The primary pathway for lysine catabolism in many organisms, including mammals and plants, is the saccharopine pathway. nih.govnih.gov This pathway converts lysine into α-aminoadipate, which is further metabolized to ultimately enter the tricarboxylic acid (TCA) cycle as acetyl-CoA.

Isotopic tracing experiments using L-[α-¹⁵N] and L-[ε-¹⁵N]lysine in mice have definitively shown that lysine catabolism in the liver, kidney, and brain occurs predominantly through the saccharopine pathway. nih.govresearchgate.net By labeling the nitrogen at either the alpha or epsilon position, researchers could distinguish between the saccharopine and alternative pathways like the pipecolate pathway. The results demonstrated that the α-amino nitrogen of lysine is retained in the downstream metabolites, a hallmark of the saccharopine pathway. researchgate.net

In plants, the saccharopine pathway is also a key route for lysine degradation and is involved in responses to both biotic and abiotic stress. nih.govfrontiersin.org The expression of the gene for LKR/SDH, the bifunctional enzyme that catalyzes the first two steps of the pathway, is subject to complex regulation. nih.gov Studies in tobacco have shown that lysine synthesis and catabolism are coordinately regulated during seed development, suggesting a tightly controlled balance of lysine levels. mendeley.com Isotopic tracing with [α-¹⁵N]- and [ε-¹⁵N]-L-lysine in Arabidopsis has been used to follow the conversion of lysine to cadaverine, another catabolic route. researchgate.net

The ability to trace the ¹⁵N label from DL-LYSINE:2HCL (EPSILON-15N) through the various intermediates of the saccharopine pathway allows for the quantitative measurement of metabolic flux, providing insights into how lysine homeostasis is maintained and regulated in response to different physiological and environmental cues.

Anabolic Roles and Interconversions in Model Organisms

DL-Lysine:2HCl (epsilon-15N) is instrumental in elucidating the anabolic pathways and metabolic transformations of lysine in various model organisms. As an essential amino acid in most higher organisms, lysine's primary anabolic role is in protein synthesis. nih.gov However, it also participates in other metabolic pathways, and the use of ¹⁵N-labeled lysine allows for precise tracking of these interconversions.

In studies with the fungus Neurospora crassa, D-[epsilon-¹⁵N]lysine was used to investigate the metabolic relationship between D-lysine, L-lysine, and L-pipecolic acid. researchgate.net The research demonstrated that the ¹⁵N label from D-lysine migrates, via L-pipecolic acid, into the alpha-position of L-lysine, effectively showing the conversion of D-[epsilon-¹⁵N]lysine to L-[alpha-¹⁵N]lysine with L-pipecolic acid as a key intermediate. researchgate.net

Early research in rat models using lysine specifically labeled with ¹⁵N helped to trace its catabolism. nih.gov The primary catabolic route for lysine in mammals occurs in the mitochondria, beginning with the formation of saccharopine and subsequently 2-aminoadipic acid, eventually leading to the production of acetyl-CoA. nih.gov Tracing the ¹⁵N label helps confirm the flux through these pathways and identify alternative metabolic fates.

Table 1: Examples of Lysine Interconversion Studies Using ¹⁵N Tracers

Model Organism Labeled Compound Key Finding Reference
Neurospora crassa D-[epsilon-¹⁵N]lysine Demonstrated the conversion of D-lysine to L-lysine, with L-pipecolic acid identified as a metabolic intermediate. researchgate.net

Nitrogen Metabolism and Cycling Studies

The epsilon-¹⁵N label on lysine is a critical tool for studying nitrogen metabolism and its broader role in biogeochemical nitrogen cycles. nih.gov Since nitrogen is a fundamental component of all living organisms, tracking its movement provides insight into nutrient assimilation, utilization, and turnover. nih.gov

In microbiological studies, such as those on Mycobacterium bovis BCG, dual isotopic labeling with ¹³C and ¹⁵N sources (like ¹⁵N-ammonium chloride) allows for the comprehensive measurement of both carbon and nitrogen fluxes. nih.gov Such studies have established glutamate (B1630785) as the central hub for nitrogen metabolism in mycobacteria, providing the first detailed nitrogen flux maps for amino acid biosynthesis, including that of lysine. nih.gov

The use of ¹⁵N tracers extends to ecological research, where it helps in quantifying nitrogen transformations in complex environments like soil. thuenen.de The ¹⁵N gas-flux method, for instance, relies on the addition of a ¹⁵N tracer to the soil to measure N₂ flux and trace nitrogen transformations. thuenen.decopernicus.org While not using labeled lysine directly as the tracer, these studies exemplify the principle of using ¹⁵N to follow nitrogen through different pools and processes, a principle that applies when ¹⁵N-lysine is used to study nitrogen assimilation from organic sources.

Furthermore, studies in animals have used ¹⁵N-labeled compounds like ammonium (B1175870) chloride and urea (B33335) to demonstrate that intestinal microflora can synthesize amino acids, including lysine, which can then be potentially utilized by the host. nih.gov The appearance of the ¹⁵N label in host lysine after administration of these simple nitrogen sources highlights the intricate relationship between gut microbes and host nitrogen metabolism. nih.gov

Quantitative Metabolic Flux Analysis (Fluxomics) using ¹⁵N Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The use of stable isotope tracers like ¹⁵N is central to this methodology. nih.gov By introducing a ¹⁵N-labeled substrate such as DL-Lysine:2HCl (epsilon-15N) into a biological system at steady state, researchers can track the incorporation of the isotope into various downstream metabolites.

The combination of ¹³C and ¹⁵N isotopic tracers is particularly powerful, enabling the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This "¹³C¹⁵N-MFA" approach provides a systems-level view of cellular metabolism. For example, in mycobacteria cultured with ¹³C-glycerol and ¹⁵N-ammonium chloride, this method was used to resolve the nitrogen flux distributions for the biosynthesis of amino acids and nucleotides. nih.gov The resulting flux map provides quantitative data on how nitrogen from a central donor like glutamate is distributed to synthesize other nitrogen-containing compounds, including lysine. nih.gov

Table 2: Key Concepts in ¹⁵N-Based Metabolic Flux Analysis

Concept Description Relevance of ¹⁵N-Lysine
Isotopic Tracer A molecule where one or more atoms are substituted with a stable isotope (e.g., ¹⁵N instead of ¹⁴N). nih.gov DL-Lysine:2HCl (epsilon-15N) acts as a tracer to follow the path of the epsilon-nitrogen atom through metabolic reactions.
Isotopomer Distribution The pattern of isotope labeling in a metabolite, measured by techniques like mass spectrometry or NMR. Analysis of the ¹⁵N enrichment in lysine and its metabolic products reveals the relative activity of different pathways.
Metabolic Model A computational representation of the biochemical reaction network of an organism. The experimental isotopomer data is used to constrain the model and calculate intracellular reaction rates (fluxes). nih.gov

| Flux Quantification | The determination of the in vivo rates of metabolic reactions. | Provides quantitative insights into how cells utilize lysine and its nitrogen for growth and maintenance under specific conditions. nih.gov |

This quantitative approach allows for a deeper understanding of cellular physiology and how metabolic networks adapt to genetic or environmental changes.

Studies on Post-Translational Modifications Involving Lysine

Lysine residues in proteins are hotspots for a wide array of post-translational modifications (PTMs), which dynamically regulate protein function. The use of ¹⁵N-labeled lysine allows for the metabolic incorporation of a mass tag into the protein backbone, facilitating the study of these modifications by mass spectrometry.

Lysine Acetylation Dynamics and Quantification

Lysine acetylation is a reversible PTM that neutralizes the positive charge of the lysine side chain, impacting protein structure, stability, and interactions. springernature.comnih.gov It plays a crucial role in regulating gene expression through the modification of histone proteins and also affects the function of numerous non-histone proteins. springernature.com

To study the dynamics and stoichiometry of acetylation, stable isotope labeling approaches are employed. nih.gov While some methods use isotopically labeled acetyl donors, incorporating ¹⁵N-lysine into proteins provides a stable internal standard. This allows researchers to grow cells in media containing ¹⁵N-lysine ("heavy" media) and compare them to cells grown in standard ¹⁴N-lysine ("light" media). By quantifying the ratio of "heavy" to "light" peptides bearing an acetylated lysine, one can determine changes in acetylation levels in response to different stimuli or cellular states. This mass spectrometry-based proteomic approach enables the large-scale quantification of acetylation sites and their dynamic regulation. springernature.com

Table 3: Methods for Quantifying Lysine Acetylation

Method Principle Role of Isotopic Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "heavy" (e.g., ¹⁵N-lysine) or "light" (¹⁴N-lysine) amino acids. Protein extracts are mixed, and the relative abundance of peptides is quantified by mass spectrometry. creative-biolabs.com ¹⁵N-lysine is incorporated into the proteome, allowing for the relative quantification of acetylation changes between different experimental conditions.

| Isotopic Derivatization | Unmodified lysine residues are chemically acetylated with an isotopically labeled reagent (e.g., deuterated or ¹³C-acetic anhydride). nih.gov | The ratio of naturally occurring acetyl groups to the chemically introduced labeled acetyl groups allows for the determination of the absolute stoichiometry of acetylation at a specific site. nih.gov |

Mechanistic Studies of Ubiquitination and Methylation

Ubiquitination: This process involves the covalent attachment of the 76-amino acid protein ubiquitin to a substrate protein, typically at the epsilon-amino group of a lysine residue. portlandpress.comnih.gov Ubiquitination can signal for protein degradation by the proteasome or serve non-degradative roles in signaling, DNA repair, and protein trafficking. portlandpress.comnih.gov The specific outcome is often determined by the type of ubiquitin chain formed, which can be linked through different lysine residues on ubiquitin itself (e.g., Lys-48 vs. Lys-63 linkages). embopress.org

By metabolically labeling proteins with ¹⁵N-lysine, researchers can track the fate of ubiquitinated proteins. For instance, pulse-chase experiments using ¹⁵N-lysine can measure the turnover rate of a specific protein. After introducing the label, the rate at which the ¹⁵N-labeled, ubiquitinated form of the protein disappears can be monitored by mass spectrometry, providing direct evidence of its degradation kinetics. This approach is invaluable for dissecting the complex enzymatic cascade of ubiquitin-activating (E1), -conjugating (E2), and -ligating (E3) enzymes that govern this modification. embopress.orgresearchgate.net

Methylation: Lysine methylation, the addition of one, two, or three methyl groups to the epsilon-amino group, is a key PTM in epigenetics, particularly in the regulation of histone function. nih.gov It is catalyzed by lysine methyltransferases (KMTs) and reversed by lysine demethylases (KDMs). nih.govnih.gov Unlike acetylation, methylation does not alter the positive charge of the lysine residue but does change its size and hydrophobicity, creating binding sites for specific "reader" proteins. nih.gov

Using ¹⁵N-lysine in SILAC-based quantitative proteomics allows for the precise measurement of changes in methylation states at specific sites across the proteome. researcher.life This is critical for understanding the mechanisms by which KMTs and KDMs are recruited to specific targets and how different methylation states (mono-, di-, or tri-methylation) contribute to distinct biological outcomes, such as gene activation or repression. nih.gov

Enzyme Kinetics and Reaction Mechanism Elucidation

Isotopically labeled substrates are fundamental tools for studying enzyme kinetics and elucidating reaction mechanisms. lsuhsc.edu DL-Lysine:2HCl (epsilon-15N) can serve as a substrate for any enzyme that recognizes lysine, allowing researchers to follow the transformation of the substrate into a product by monitoring the ¹⁵N label.

For example, in studying a lysine methyltransferase, ¹⁵N-lysine can be incorporated into a peptide substrate. The enzymatic reaction can then be monitored over time using techniques like mass spectrometry to measure the rate of formation of the ¹⁵N-labeled methylated peptide. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate (k_cat), which are essential for characterizing enzyme efficiency and substrate specificity. libretexts.org

Similarly, for enzymes involved in lysine catabolism, such as lysine decarboxylase, using ¹⁵N-lysine as a substrate enables the direct tracking of the nitrogen atom's fate. By analyzing the products, researchers can confirm reaction mechanisms, identify transient intermediates, and understand the stereospecificity of the enzyme. The distinct mass of the ¹⁵N isotope provides a clear and unambiguous signal to distinguish the reaction product from other molecules in the assay mixture.

Table of Compound Names

Compound Name
2-aminoadipic acid
Acetyl-CoA
Ammonium chloride
DL-Lysine:2HCl (epsilon-15N)
Glutamate
L-pipecolic acid
Saccharopine
Ubiquitin

Probing Active Sites and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique that leverages epsilon-¹⁵N labeling to elucidate the structure and dynamics of proteins. The ¹⁵N nucleus has a nuclear spin of ½, making it NMR-active. Its chemical shift is highly sensitive to the local electronic environment, providing a high-resolution readout of subtle changes in a protein's structure. protein-nmr.org.uk

When DL-LYSINE:2HCL (EPSILON-15N) is incorporated into a protein, the ¹⁵N label on the lysine side chain acts as a specific probe. This is particularly valuable for studying enzyme active sites where a lysine residue may play a key catalytic role. The protonation state of the epsilon-amino group (–NH₃⁺ vs. –NH₂) is often critical for catalysis, and its pKa can be significantly perturbed by the local microenvironment of the active site. The ¹⁵N chemical shift provides an unambiguous method to distinguish between the protonated and deprotonated states of the lysine side-chain amino group. copernicus.orgresearchgate.net For example, a significant upfield shift in the ¹⁵Nζ signal is indicative of a deprotonated amino group. researchgate.net

Furthermore, the binding of substrates, inhibitors, or other interaction partners to a protein can induce conformational changes. These structural rearrangements, even if minor, alter the local environment of the epsilon-¹⁵N label, leading to measurable changes in its NMR signal. This phenomenon, known as Chemical Shift Perturbation (CSP), is widely used to map binding interfaces and characterize ligand-induced conformational changes. protein-nmr.org.ukbcm.edu By monitoring the ¹H-¹⁵N correlation spectra (such as an HSQC experiment), researchers can track the chemical shift changes of specific lysine residues upon the addition of a ligand. Residues at the binding interface or those involved in allosteric conformational changes will show significant perturbations, allowing for the precise mapping of these interaction sites. bcm.eduresearchgate.net

Protein StudiedResearch FocusKey Finding from ε-¹⁵N Lysine LabelingReference NMR Parameter
Staphylococcal Nuclease (SNase)Ionization state of active site lysinesThe ¹⁵Nζ chemical shift of Lys-66 was significantly upfield compared to other lysines, confirming its deprotonated state (–NH₂) which is crucial for its function.¹⁵Nζ Chemical Shift (δ): ~21 ppm (deprotonated) vs. >31 ppm (protonated)
Glycoside HydrolaseDetermination of active site lysine pKa¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy allowed for the unambiguous determination of the ionization state of a key active site lysine residue.¹H-¹⁵N Cross-peak Shift upon pH titration
HoxD9 Homeodomain-DNA ComplexProbing protein-DNA interactionsDirect observation of ¹⁵N signals from lysine NH₃⁺ groups involved in salt bridges with DNA phosphate (B84403) groups, which would otherwise be unobservable due to rapid water exchange.Sharper ¹⁵N line shapes in HISQC vs. HSQC spectra
Androcam (Calmodulin Homolog)Mapping peptide binding siteChemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon peptide binding were localized to the C-terminal domain, identifying the specific lysine residues at the interaction interface.Composite ¹H-¹⁵N Chemical Shift Perturbations (CSPs)

Isotope Effect Studies to Determine Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms, particularly for identifying the rate-limiting step(s) of a catalytic cycle. nih.gov A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This change occurs because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency, requiring more energy to break.

In the context of DL-LYSINE:2HCL (EPSILON-15N), a ¹⁵N KIE can be measured for reactions where a chemical bond to the epsilon-nitrogen of lysine is broken or formed in the transition state of the rate-limiting step. If the reaction rate decreases upon substitution of ¹⁴N with ¹⁵N, it is termed a "normal" KIE (k₁₄/k₁₅ > 1), indicating that the bond to the nitrogen is being broken in the rate-determining transition state. Conversely, an "inverse" KIE (k₁₄/k₁₅ < 1) suggests that this bond is becoming stiffer (e.g., due to bond formation or rehybridization) in the transition state. epfl.ch A KIE value of unity (k₁₄/k₁₅ = 1) implies that the bond to the epsilon-nitrogen is not significantly altered during the rate-limiting step.

Modern mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), have become instrumental in precisely measuring KIEs. researchgate.netchemrxiv.org In a typical competitive KIE experiment, an enzyme is presented with a mixture of unlabeled (¹⁴N) and epsilon-¹⁵N labeled lysine-containing substrates. The reaction is allowed to proceed to partial completion, and the isotopic ratio of the remaining substrate and/or the formed product is analyzed. A change in this ratio compared to the starting material reveals the KIE, providing critical information about the transition state of the slowest step in the reaction. nih.gov For instance, studies on L-amino acid oxidases have used ¹⁵N KIEs to probe the mechanism of C-H bond cleavage, a common step in the oxidation of amino acids. researchgate.net

Enzyme/Reaction TypeIsotope PositionObserved ¹⁵N KIE (k₁₄/k₁₅)Mechanistic Interpretation
L-Amino Acid Oxidase (Alanine Oxidation)α-amino-¹⁵N0.9917 ± 0.0006The inverse KIE on the C-H bond cleavage step supports a hydride transfer mechanism, where the nitrogen lone pair provides electronic assistance, leading to a stiffer N-C bond in the transition state. researchgate.net
Nucleoside HydrolaseN1-¹⁵N (Uridine)~1.04A significant normal KIE indicates that the C1'-N1 glycosidic bond is substantially broken in the transition state, making this bond cleavage a key part of the rate-limiting step. nih.gov
Generic Lysine Methyltransferaseε-amino-¹⁵N> 1 (Hypothetical)A normal KIE would suggest that deprotonation of the ε-amino group, a prerequisite for nucleophilic attack, is part of the rate-limiting step.
Generic Lysine Deacetylaseε-amido-¹⁵N~ 1 (Hypothetical)A KIE of unity would imply that the cleavage of the amide bond involving the ε-nitrogen is not the rate-limiting step of the overall catalytic cycle.

Methodological Considerations, Challenges, and Future Directions

Experimental Design Optimization for Isotopic Tracer Studies

The design of an isotopic tracer study is paramount for obtaining robust and meaningful data. The choice of labeling strategy directly impacts the nature of the metabolic information that can be gleaned. Three common designs for stable-isotope labeling experiments offer distinct advantages and disadvantages. researchgate.net

One widely used approach is the primed-constant infusion , which involves administering a bolus of the tracer to rapidly achieve an isotopic steady state in the body's amino acid pool, followed by a continuous infusion to maintain it. nih.gov This method is considered a "gold standard" for measuring protein synthesis over short periods (a few hours) because it allows for precise kinetic calculations. nih.gov

Alternatively, pulse labeling involves introducing the labeled precursor suddenly into the system. researchgate.net The rate of its incorporation into proteins and other metabolites depends on the existing pool of unlabeled precursors in the growth medium or diet, which can lead to label dilution. researchgate.net A variation of this is to first condition cells in a medium with a lower concentration of the unlabeled precursor before adding the labeled tracer, which can enhance the percentage of label incorporation. researchgate.net

The choice between these methods depends on the specific research question, the biological system under investigation (e.g., cell culture, animal models, humans), and the desired temporal resolution of the metabolic measurements. physoc.org

Table 1: Comparison of Isotopic Tracer Experimental Designs

Experimental Design Description Advantages Disadvantages Primary Application
Primed-Constant Infusion A loading dose (prime) is followed by a continuous infusion of the tracer. Reduces the time needed to reach isotopic steady state; allows for precise kinetic measurements. nih.gov More invasive and complex to administer, especially in free-living subjects. "Gold-standard" for short-term in vivo studies of protein synthesis. nih.gov
Pulse Labeling A single dose of the tracer is introduced into the system. Simple to administer. Incorporation is affected by the existing unlabeled precursor pool, potentially diluting the label. researchgate.net Tracking the fate of a metabolite over a defined period.
Pulse-Chase A pulse of labeled tracer is followed by the addition of a large amount of unlabeled precursor. Allows for the tracking of the degradation or turnover of labeled molecules. Requires precise timing and can be complex to interpret. Measuring protein and metabolite turnover rates.

Data Processing and Interpretation in Complex Isotope Labeling Experiments

The analysis of samples from isotope labeling experiments, typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, generates complex datasets that require specialized processing. pnas.orgnih.gov A primary goal is to accurately measure the isotopic enrichment in proteins and metabolites to calculate kinetic parameters like synthesis and breakdown rates. nih.govphysoc.org

For mass spectrometry-based proteomics, the process involves several key steps:

Noise Filtering: Raw MS data contains significant chemical noise that must be filtered to improve the signal-to-noise ratio. acs.org

Feature Detection: Algorithms identify isotopic patterns corresponding to peptides. This includes recognizing the mass shift introduced by the 15N label in epsilon-lysine.

Deconvolution: Mass spectra often contain overlapping signals from unlabeled, partially labeled, and fully labeled peptides. researchgate.netacs.org Computational algorithms are used to deconvolute these overlapping patterns by correlating them with theoretically modeled isotopic distributions. acs.orgresearchgate.net

Quantification: The relative abundance of the labeled ("heavy") and unlabeled ("light") versions of each peptide is calculated to determine the degree of tracer incorporation. researchgate.net

This data is then used in mathematical models to determine metabolic flux—the rate of turnover in a metabolic pathway. nih.govnih.gov Bayesian metabolic flux analysis is a powerful statistical framework that can be used to simultaneously quantify both carbon and nitrogen fluxes when dual-labeling strategies (e.g., using 13C and 15N) are employed. nih.gov

Challenges Related to Isotopic Scrambling and Recycling

A significant challenge in interpreting data from tracer studies is the phenomenon of isotopic scrambling and recycling. Isotopic scrambling occurs when the 15N label from the epsilon-amino group of lysine (B10760008) is metabolically transferred to other amino acids or molecules. acs.org This can happen through various transamination reactions, complicating the direct tracking of the original lysine molecule. nih.gov For example, studies in HEK293 cells have shown that while the alpha-amino group is more susceptible to exchange, some scrambling of the epsilon-15N can still occur. nih.gov

Isotopic recycling refers to the reutilization of labeled lysine that has been released from protein breakdown. When labeled proteins are degraded, the resulting 15N-lysine can re-enter the free amino acid pool and be incorporated into newly synthesized proteins. This process can lead to an underestimation of true protein synthesis rates if not properly accounted for in kinetic models.

These processes introduce complexity into the data, as the isotopic enrichment measured in a protein may not solely reflect the direct incorporation from the administered tracer but also contributions from these secondary metabolic routes. acs.org

Advancements in Automated Sample Preparation and Analysis

To address the complexity and labor-intensive nature of sample preparation for proteomics and metabolomics, significant advancements have been made in automation. palsystem.com Manual sample preparation is susceptible to variability and human error, which can compromise the quality and reproducibility of the data. palsystem.com

Automated platforms, such as the PAL System, can handle critical steps like protein digestion, chemical labeling, and sample cleanup with high precision. palsystem.comnih.gov These robotic systems reduce manual handling, minimize the risk of sample loss and cross-contamination, and improve consistency across large batches of samples. palsystem.comnih.gov Furthermore, online systems that integrate automated sample preparation directly with liquid chromatography-mass spectrometry (LC-MS) analysis streamline the entire workflow, increasing throughput and reducing the total time from sample to result. nih.govthermofisher.com This automation is crucial for enabling the high-throughput analysis required for large-scale systems biology studies.

Integration with Multi-Omics Approaches (e.g., Proteogenomics, Metabolomics)

The true power of using DL-Lysine:2HCl (epsilon-15N) as a tracer is realized when it is integrated with other "omics" technologies. nih.gov While traditional stable isotope studies focus on protein turnover, a multi-omics approach provides a more holistic view of cellular physiology.

Proteomics: Epsilon-15N-lysine labeling is a core technique in quantitative proteomics, allowing for the measurement of synthesis and degradation rates of thousands of proteins simultaneously. nih.gov

Metabolomics (Fluxomics): By tracking the 15N label as it moves from lysine into other metabolic pathways, researchers can dynamically monitor flux through interconnected networks. physoc.org This integration of proteomics and metabolomics, sometimes called 'fluxomics', provides a direct link between gene expression, protein activity, and metabolic output. physoc.org

Proteogenomics: This approach combines proteomics data with genomic and transcriptomic data to improve gene annotation and understand how genetic variations impact the proteome. Isotope labeling can help validate the expression of predicted novel proteins or isoforms.

By combining these datasets, scientists can build more comprehensive models of biological systems, understanding how perturbations at the genetic level propagate through to changes in protein expression and metabolic function. nih.gov

Development of Novel Labeling Strategies and Precursors

Research continues to evolve beyond single-isotope labeling to more sophisticated strategies that yield richer datasets. A key development is the use of dual or multiple labels within the same precursor molecule. For instance, lysine can be synthesized with both 15N on the epsilon-nitrogen and 13C atoms in its carbon backbone (e.g., L-Lysine-2HCl, 13C6, 15N2). creative-biolabs.comisotope.com This dual labeling allows for the simultaneous tracing of both nitrogen and carbon flux, providing a more detailed picture of amino acid metabolism. nih.gov

Other novel strategies include:

Parallel Labeling: Using multiple different labeled compounds in parallel experiments (e.g., [13C]-glucose and [15N]-lysine) can enhance data robustness by tracing different aspects of metabolism simultaneously. metwarebio.com

Isotope-Coded Affinity Tags (ICAT): These chemical tags use stable isotopes to label specific functional groups (like cysteine residues) for enhanced quantification, complementing metabolic labeling approaches. metwarebio.com

Deuterium (B1214612) Labeling: Replacing hydrogen with its heavy isotope, deuterium (²H), is another powerful technique. musechem.com Heavy water (D₂O) is a versatile tracer that can be used to measure the synthesis rates of proteins, lipids, and other biomolecules over longer periods, offering a complementary method to amino acid tracers. nih.gov

These advanced strategies provide more dimensions of data, enabling more complex questions about metabolic regulation to be addressed.

Expanding Applications in Systems Biology and Synthetic Biology Research

The ability to quantitatively measure metabolic flux makes epsilon-15N-lysine and other stable isotope tracers indispensable tools in systems and synthetic biology.

In systems biology , which aims to understand the complex interactions within a biological system, these tracers are used to parameterize and validate large-scale computational models of metabolism. ornl.gov By quantifying how fluxes through metabolic networks change in response to genetic or environmental perturbations, researchers can uncover fundamental principles of cellular regulation. ornl.govcreative-proteomics.com

In synthetic biology , where the goal is to design and build new biological parts, devices, and systems, stable isotope tracers are crucial for performance evaluation. nih.govresearchgate.net For example, if a metabolic pathway is engineered in yeast to produce a valuable compound, 15N and 13C tracers can be used to:

Quantify the flux of precursors into the engineered pathway.

Identify metabolic bottlenecks where flux is limited.

Measure the efficiency of the newly introduced enzymes in vivo. nih.govresearchgate.net

This approach combines the precise genetic control of synthetic biology with the quantitative analytical power of systems biology to accelerate the design-build-test-learn cycle of bioengineering. nih.gov

Q & A

Q. Basic Handling Guidelines :

  • Storage : Store lyophilized powder at -20°C in desiccated, amber vials to prevent hygroscopic degradation and 15N^{15}\text{N}/14N^{14}\text{N} exchange .
  • Reconstitution :
    • Dissolve in deionized H2_2O (pH 5.0–6.0) at 20 mg/mL.
    • Filter-sterilize (0.22 μm) to avoid microbial contamination.
    • Aliquot and avoid freeze-thaw cycles; stability >3 months at -80°C .

How does ε-15N labeling improve sensitivity in solid-state NMR studies of membrane proteins?

Advanced Methodology :
ε-15N enhances detection of lysine side-chain dynamics in lipid bilayers:

  • Sample Preparation : Incorporate DL-Lysine:2HCl (ε-15N) into proteoliposomes (e.g., DMPC/DMPG 3:1 molar ratio).
  • Pulse Sequences : Use REDOR (Rotational Echo Double Resonance) to measure 15N^{15}\text{N}-31P^{31}\text{P} dipolar couplings, revealing proximity to phospholipid headgroups .
  • Data Interpretation : Compare with 2H^{2}\text{H}-labeled analogs to decouple backbone vs. side-chain motions .

What quality control assays are essential for batch-to-batch consistency in ε-15N-labeled DL-Lysine:2HCl?

Q. Methodological Rigor :

  • HPLC-ELSD : Verify chemical purity (>98%) using a HILIC column (Mobile phase: 20 mM NH4_4HCO3_3 in ACN/H2_2O 70:30) .
  • Isotopic Dilution Assay : Spike samples with 14N^{14}\text{N}-lysine and quantify via LC-HRMS (Q-TOF, resolution ≥30,000) to detect isotopic impurities .
  • Residual Solvent Analysis : Perform GC-MS to ensure absence of DMF or DMSO from synthesis (limit: <50 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.